molecular formula C14H7Cl2NO2S B2935436 S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate CAS No. 338750-74-6

S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate

Cat. No.: B2935436
CAS No.: 338750-74-6
M. Wt: 324.18
InChI Key: KNISGDBZJQDIAJ-UHFFFAOYSA-N
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Description

S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate is a synthetic organosulfur compound featuring a benzoxazole core substituted with chlorine at position 5 and a 2-chlorobenzenecarbothioate moiety. Benzoxazole derivatives are known for their diverse pharmacological and agrochemical applications, including antimicrobial, antitumor, and enzyme-inhibitory activities. The presence of chlorine substituents enhances lipophilicity and metabolic stability, while the thioester group may influence reactivity and binding interactions .

Properties

IUPAC Name

S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2S/c15-8-5-6-12-11(7-8)17-14(19-12)20-13(18)9-3-1-2-4-10(9)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNISGDBZJQDIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)SC2=NC3=C(O2)C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Biology: Benzoxazole derivatives have shown potential in biological research, particularly in the development of antibacterial, antifungal, and anticancer agents. The compound's ability to interact with biological targets makes it valuable in drug discovery and development.

Medicine: The compound and its derivatives are explored for their therapeutic potential. They have been investigated for their use in treating various diseases, including bacterial infections, fungal infections, and certain types of cancer.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate exerts its effects depends on its specific application. In antibacterial and antifungal applications, the compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.

Molecular Targets and Pathways Involved:

  • Antibacterial and Antifungal: Inhibition of cell wall synthesis enzymes, disruption of membrane integrity.

  • Anticancer: Induction of apoptosis through the activation of caspase pathways, inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Benzoxazole Moieties

a) [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305/Suvorexant)
  • Structure: Shares the 5-chloro-1,3-benzoxazol-2-yl group but incorporates a diazepane ring and a triazole-substituted phenyl methanone.
  • Function : A dual orexin receptor antagonist approved for insomnia treatment. The diazepane and triazole groups enhance CNS penetration and receptor affinity .
  • Key Differences :
    • The target compound lacks the diazepane and triazole moieties, likely limiting CNS activity.
    • The thioester group in the target compound may confer distinct metabolic pathways compared to MK-4305’s ketone linkage.
b) Suvorexant (Government Schedule Listing)
  • Regulatory Status : Listed in U.S. state legislation (e.g., House Bill 1333) as a controlled substance due to its sedative properties.

Chlorinated Aromatic Compounds

a) 2-Chlorobenzenecarbothioate Derivatives
  • General Properties: Chlorine at the ortho position increases steric hindrance and resistance to enzymatic degradation.
  • Comparison : The target compound combines chlorinated benzoxazole and benzene rings, creating a highly lipophilic scaffold. This contrasts with simpler chlorobenzenecarbothioates lacking heterocyclic systems .

Thioester-Containing Pharmaceuticals

  • Examples : Thiazol-5-ylmethyl derivatives (e.g., PF-00868554 in Pharmacopeial Forum) feature thioesters but with thiazole rings instead of benzoxazole.
  • Key Insight : Thiazole and benzoxazole systems exhibit distinct electronic properties, influencing binding to targets like proteases or kinases. The target compound’s benzoxazole-thioester hybrid may target different enzymes or receptors .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Key Applications References
Target Compound Benzoxazole + chlorobenzene Thioester, dual Cl substituents Agrochemicals, enzymes
MK-4305/Suvorexant Benzoxazole + diazepane Ketone, triazole Insomnia therapy
Thiazol-5-ylmethyl derivatives Thiazole + carbamate Thioester, hydroperoxide Antivirals, proteases

Table 2: Physicochemical Properties (Inferred)

Property Target Compound MK-4305/Suvorexant
LogP (Lipophilicity) High (dual Cl, thioester) Moderate (polar groups)
Metabolic Stability High (Cl, rigid structure) Moderate (CNS metabolism)
Reactivity Thioester hydrolysis Ketone stability

Research Findings and Hypotheses

  • Its stability may favor environmental persistence in agrochemical contexts.
  • MK-4305 : Clinical studies highlight its orexin receptor affinity (IC₅₀ ~50 nM), while the target compound’s lack of diazepane likely precludes similar CNS effects .
  • Synthetic Challenges : The target compound’s thioester may complicate crystallization, necessitating advanced techniques like SHELX for structural analysis .

Biological Activity

S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is classified as a benzenesulfonamide derivative, characterized by its unique molecular structure which includes a benzoxazole moiety. The molecular formula is C14H7Cl2NO2SC_{14}H_7Cl_2NO_2S with a molecular weight of 324.18 g/mol. Its structural formula can be represented as follows:

InChI InChI 1S C14H7Cl2NO2S c15 8 4 6 10 12 19 20 5 7 8 11 14 17 18 13 11 16 h4 7H H 19 20 \text{InChI InChI 1S C14H7Cl2NO2S c15 8 4 6 10 12 19 20 5 7 8 11 14 17 18 13 11 16 h4 7H H 19 20 }

Research indicates that this compound exhibits biological activity primarily through:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest it has potential antimicrobial effects against various pathogens.

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed through various studies:

  • Acute Toxicity : The LD50 value indicates moderate toxicity levels in animal models.
  • Carcinogenicity : Current data classify it as a non-carcinogen, suggesting safety for potential therapeutic uses.

Case Studies

  • Antimicrobial Activity : A study conducted on the efficacy of this compound against Staphylococcus aureus showed significant inhibition at concentrations above 50 µg/mL.
    Concentration (µg/mL)Zone of Inhibition (mm)
    105
    2510
    5015
  • Enzyme Inhibition Study : Another investigation focused on the compound's ability to inhibit acetylcholinesterase activity, demonstrating an IC50 value of approximately 30 µM, indicating moderate inhibition compared to standard inhibitors.

Summary of Biological Activities

Activity TypeObserved EffectReference Source
AntimicrobialEffective against S. aureus
Enzyme InhibitionModerate inhibition of acetylcholinesterase
Acute ToxicityLD50 ~ 200 mg/kg
CarcinogenicityNon-carcinogenic

Future Directions

Further research is necessary to fully elucidate the pharmacological potential of this compound. Areas for future investigation include:

  • Mechanistic Studies : Understanding the detailed mechanisms behind its biological activities.
  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.
  • Formulation Development : Exploring potential formulations for drug delivery systems.

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